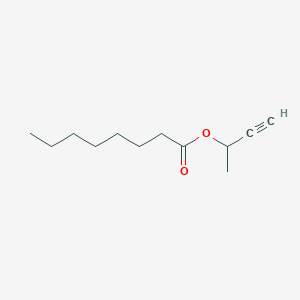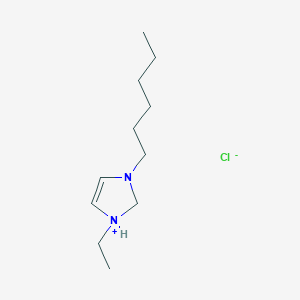
1-Ethyl-3-hexyl-2,3-dihydro-1H-imidazol-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-3-hexyl-2,3-dihydro-1H-imidazol-1-ium chloride is a compound belonging to the class of imidazolium salts. Imidazolium salts are known for their wide range of applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes an imidazole ring substituted with ethyl and hexyl groups, and a chloride anion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-hexyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-ethylimidazole with 1-chlorohexane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethyl-3-hexyl-2,3-dihydro-1H-imidazol-1-ium chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride anion can be replaced by other nucleophiles such as bromide, iodide, or acetate.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Complexation: The compound can form complexes with metal ions, which can be useful in catalysis and material science.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like water or methanol, using reagents such as sodium bromide or potassium iodide.
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents may include sodium borohydride.
Complexation: Metal salts such as palladium acetate or copper chloride are used to form complexes with the imidazolium salt.
Major Products Formed
Substitution Reactions: Products include 1-Ethyl-3-hexyl-2,3-dihydro-1H-imidazol-1-ium bromide, iodide, or acetate.
Oxidation and Reduction: Products vary depending on the specific redox reaction but may include different oxidation states of the imidazole ring.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-3-hexyl-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including cross-coupling and polymerization reactions.
Biology: Investigated for its antimicrobial and antifungal properties, making it a potential candidate for new therapeutic agents.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the development of ionic liquids, which are used as solvents and electrolytes in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-Ethyl-3-hexyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The imidazolium cation can interact with negatively charged sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can result in the inhibition of enzyme activity or the modulation of receptor signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- 1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate
- (1,3-Dimethyl-1H-imidazol-3-ium-2-yl)trihydroborate
Uniqueness
1-Ethyl-3-hexyl-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to its specific alkyl substitutions, which confer distinct physicochemical properties. These properties can influence its solubility, reactivity, and ability to form complexes, making it suitable for specific applications that other imidazolium salts may not be able to fulfill.
Eigenschaften
CAS-Nummer |
324739-82-4 |
|---|---|
Molekularformel |
C11H23ClN2 |
Molekulargewicht |
218.77 g/mol |
IUPAC-Name |
1-ethyl-3-hexyl-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C11H22N2.ClH/c1-3-5-6-7-8-13-10-9-12(4-2)11-13;/h9-10H,3-8,11H2,1-2H3;1H |
InChI-Schlüssel |
FMOQGOZIBSKIEH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCN1C[NH+](C=C1)CC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


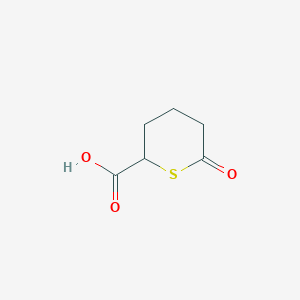
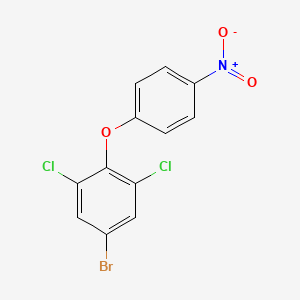
![Benzenamine, N-[2-(ethenylsulfonyl)ethyl]-2,6-difluoro-](/img/structure/B14248410.png)
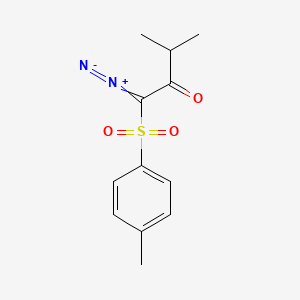
![(5S)-1-(3-Chlorophenyl)-5-[(ethanesulfonyl)methyl]piperazin-2-one](/img/structure/B14248439.png)

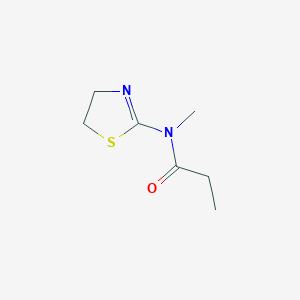
![6-({3-[(Cyclohex-1-en-1-yl)methyl]-7-oxabicyclo[4.1.0]heptan-3-yl}methoxy)-6-oxohexanoate](/img/structure/B14248451.png)

![{[(4-Bromo-2-methylbut-2-en-1-yl)oxy]methyl}benzene](/img/structure/B14248465.png)
![1-Ethenyl-4-({3-[(naphthalen-1-yl)sulfanyl]propyl}sulfanyl)naphthalene](/img/structure/B14248467.png)
![2,4,6-Cycloheptatrien-1-one, 2-[[2,6-bis(1-methylethyl)phenyl]amino]-](/img/structure/B14248484.png)
